molecular formula C16H19NO3 B192817 N-Desmethyl Galanthamine CAS No. 41303-74-6

N-Desmethyl Galanthamine

Cat. No.: B192817
CAS No.: 41303-74-6
M. Wt: 273.33 g/mol
InChI Key: AIXQQSTVOSFSMO-RBOXIYTFSA-N
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Description

Norgalanthamine is a naturally occurring alkaloid belonging to the Amaryllidaceae family. It is structurally related to galanthamine, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease. Norgalanthamine has garnered attention for its potential biological activities, including hair growth promotion and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Norgalanthamine can be synthesized through the demethylation of galanthamine. The process involves the use of specific reagents and conditions to achieve the desired transformation. One common method involves the use of a demethylating agent such as boron tribromide (BBr3) under controlled conditions .

Industrial Production Methods: Industrial production of norgalanthamine typically involves the extraction of galanthamine from plant sources, followed by chemical modification. Plants like Leucojum aestivum and Narcissus species are commonly used for the extraction of galanthamine, which is then converted to norgalanthamine through demethylation .

Chemical Reactions Analysis

Types of Reactions: Norgalanthamine undergoes various chemical reactions, including:

    Oxidation: Norgalanthamine can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert norgalanthamine to its reduced forms.

    Substitution: Norgalanthamine can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield norgalanthamine oxides, while reduction can produce reduced derivatives of norgalanthamine .

Scientific Research Applications

Norgalanthamine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Norgalanthamine is unique due to its specific activation of multiple signaling pathways, which contribute to its diverse biological effects. Its ability to promote hair growth and potential neuroprotective properties distinguish it from other similar compounds .

Properties

IUPAC Name

(1S,12S,14R)-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-5,11,13,17-18H,6-9H2,1H3/t11-,13-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXQQSTVOSFSMO-RBOXIYTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(CNCCC34C=CC(CC4O2)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C3=C(CNCC[C@]34C=C[C@@H](C[C@@H]4O2)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41303-74-6
Record name Norgalanthamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041303746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8aS,10R,12aS)-1,2,3,4,8a,9-Hexahydro-7-methoxy-10H-benzofuro[3a,3,2-ef][2]benzazepin-10-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-DESMETHYLGALANTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BPQ4IVQ21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethyl Galanthamine
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N-Desmethyl Galanthamine
Reactant of Route 3
N-Desmethyl Galanthamine
Reactant of Route 4
N-Desmethyl Galanthamine
Reactant of Route 5
N-Desmethyl Galanthamine
Reactant of Route 6
N-Desmethyl Galanthamine

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